Carbamic acid, methyl-, 4-chloro-m-tolyl ester
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Overview
Description
Carbamic acid, methyl-, 4-chloro-m-tolyl ester, also known as methyl 4-chlorocarbanilate, is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of carbamic acid and is characterized by the presence of a 4-chloro-m-tolyl group attached to the carbamate moiety. This compound is of interest due to its various applications in chemical synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-chloro-m-tolyl ester can be achieved through several methods. One common approach involves the reaction of 4-chloro-m-toluidine with methyl chloroformate. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 4-chloro-m-tolyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: 4-chloro-m-toluidine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, methyl-, 4-chloro-m-tolyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 4-chloro-m-tolyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity but lacking the 4-chloro-m-tolyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group instead of a methyl group.
4-Chlorophenyl carbamate: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
Carbamic acid, methyl-, 4-chloro-m-tolyl ester is unique due to the presence of the 4-chloro-m-tolyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
2589-65-3 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-5-7(3-4-8(6)10)13-9(12)11-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CWOGPWIJFSPUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)Cl |
Origin of Product |
United States |
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